1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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Overview
Description
The compound “1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid” likely contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This might be a possible route for the synthesis of the compound, but without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction involving the compound .Scientific Research Applications
Synthesis of Peptide Analogues
A series of tert-butyloxycarbonyl amino acid 4-nitroanilides, including derivatives with non-proteinogenic amino acids, were synthesized using the isocyanate method or the mixed anhydride procedure. These compounds were further extended to corresponding dipeptide 4-nitroanilides, indicating the utility of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid in peptide synthesis and modifications, particularly for sterically hindered amino acids (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Development of Anticancer Agents
Functionalized amino acid derivatives synthesized from this compound were evaluated for in vitro cytotoxicity against human cancer cell lines. Some compounds exhibited significant cytotoxicity, highlighting the potential of these derivatives in designing new anticancer agents (Kumar et al., 2009).
Novel Building Blocks for Medicinal Chemistry
Protected 3-haloazetidines, derived from this compound, serve as versatile building blocks in medicinal chemistry. These intermediates facilitate the diversified synthesis of azetidine-3-carboxylic acid derivatives, expanding the toolkit for drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).
Antibacterial Activity
The synthesis and structural characterization of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives revealed potent antibacterial activities against various bacterial strains. These findings suggest the potential of using this compound derivatives as scaffolds for developing new antibacterial agents (Song et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
These compounds are usually used in vitro for peptide synthesis and are removed from the final product .
The result of the action of Boc-protected amino acids is the successful synthesis of a desired peptide. The Boc group allows for the selective formation of peptide bonds, preventing unwanted side reactions and ensuring the correct sequence is obtained .
The action environment for Boc-protected amino acids is typically a laboratory setting. Factors such as temperature, solvent, and pH can influence the efficiency of Boc deprotection and peptide coupling .
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDJSLFSMVIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822530-58-4 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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